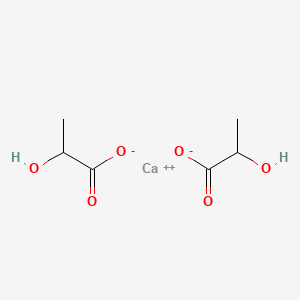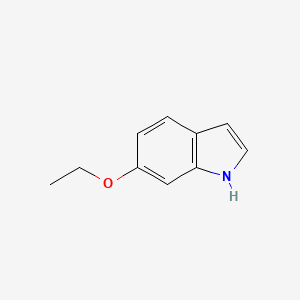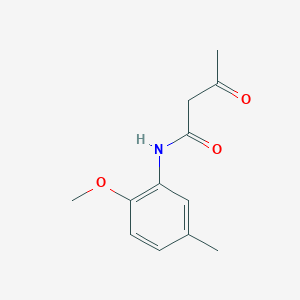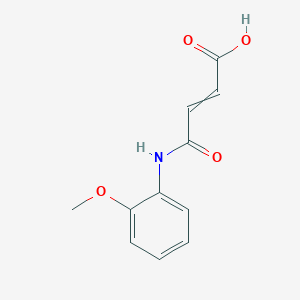
Coumarin 2
概要
説明
Coumarin 2, also known as 2H-1-benzopyran-2-one, is an aromatic organic compound belonging to the benzopyrone chemical class. It is characterized by a benzene ring fused to an α-pyrone ring. This compound is a colorless crystalline solid with a sweet odor reminiscent of vanilla. It is naturally found in various plants and is known for its diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties .
作用機序
Target of Action
Coumarin 2 primarily targets the Cytochrome P450 2A6 in humans . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body . Additionally, this compound has been found to inhibit carbonic anhydrase, a zinc-containing metal enzyme .
Mode of Action
The interaction of this compound with its targets involves various mechanisms. It inhibits the synthesis of vitamin K, a key component in blood clotting . Furthermore, it has been reported to inhibit carbonic anhydrase, target PI3K/Akt/mTOR signaling pathways, induce cell apoptosis, and inhibit multiple drug resistance . The unique chemical structure of this compound facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the phenylpropanoid pathway, which is responsible for the production of a wide range of secondary metabolites in plants . It also modulates the Nrf2 signaling pathway, indirectly inducing intestinal inflammatory activity through the reduction in oxidative stress .
Pharmacokinetics
It has been reported that coumarins show hepatic metabolism where cytochrome p450 acts as an inducer of the oxidative processes of coumarins . It has also been demonstrated that the intestinal microbiome plays an important role . Coumarins are rapidly absorbed and distributed throughout the body with high concentrations detected in the liver and kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It improves abnormal insulin signaling, reduces oxidative stress/inflammation, activates AMP-activated protein kinase (AMPK), protects pancreatic beta cells from damage, and inhibits α-glucosidase . Additionally, it has been found to suppress the activity of carbonic anhydrase, inhibit multiple drug resistance, promote cell apoptosis, and increase the activity of the PI3K/Akt/mTOR signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Due to low production in plants, the upscaling and industrial scale production, commercialization, and industry demand of coumarins has faced hurdles .
生化学分析
Biochemical Properties
Coumarin 2 plays a key role in biochemical reactions, particularly as a fluorophore. It is used in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The interactions of this compound with enzymes, proteins, and other biomolecules are largely due to its fluorescent properties, which allow it to bind to these molecules and emit light upon excitation .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. It can influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism . The exact effects of this compound on these processes are still being researched.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being researched.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on its chemical properties and the specific cellular context . It may interact with various transporters or binding proteins, and these interactions can affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions: Coumarin 2 can be synthesized through several well-known reactions:
Perkin Reaction: This involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base, typically sodium acetate.
Pechmann Condensation: This method involves the reaction of phenols with β-keto esters in the presence of a strong acid, such as sulfuric acid.
Knoevenagel Condensation: This involves the reaction of aldehydes with active methylene compounds in the presence of a base, such as piperidine.
Industrial Production Methods: Industrial production of this compound often employs the Perkin reaction due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to optimize the yield and purity of the product .
化学反応の分析
Coumarin 2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 3,4-epoxycoumarin using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield dihydrocoumarin using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens or nitro groups can be introduced using halogenating or nitrating agents.
Major Products:
Oxidation: 3,4-epoxycoumarin.
Reduction: Dihydrocoumarin.
Substitution: Halogenated or nitrated coumarin derivatives.
科学的研究の応用
Coumarin 2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biomolecules.
Medicine: Investigated for its anticoagulant properties and potential use in treating thromboembolic disorders.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant aroma.
類似化合物との比較
Coumarin 2 is unique due to its diverse biological activities and applications. Similar compounds include:
Warfarin: A well-known anticoagulant derived from coumarin.
Esculin: A coumarin derivative used in the treatment of hemorrhoids.
Dicoumarol: Another anticoagulant with a similar mechanism of action.
Uniqueness: this compound stands out due to its versatility in both synthetic chemistry and biological applications. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in multiple fields .
特性
IUPAC Name |
7-(ethylamino)-4,6-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-14-11-7-12-10(5-9(11)3)8(2)6-13(15)16-12/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXAEJGHNXJTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885331 | |
| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | Coumarin 2 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2175 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
26078-25-1 | |
| Record name | 7-Ethylamino-4,6-dimethylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26078-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026078251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(ethylamino)-4,6-dimethyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARIN 2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6QVX5PW75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Coumarin 2?
A1: this compound has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound exhibits characteristic absorption and emission spectra. Its UV-Vis absorption spectrum typically shows a maximum around 322 nm. [] Upon excitation, it displays strong fluorescence with an emission maximum around 450 nm. [] The exact positions of these peaks may slightly vary depending on the solvent and environment.
Q3: Are there studies on incorporating this compound into solid matrices?
A4: Yes, researchers have successfully incorporated this compound into silicate matrices, both as bulk materials and thin films. These materials have been investigated for potential applications in tunable solid-state lasers. [, ]
Q4: How is this compound utilized in energy transfer studies?
A5: this compound acts as an efficient energy donor in FRET (Förster Resonance Energy Transfer) systems. It can transfer excitation energy to acceptor molecules like Coumarin 343 when in close proximity. This property has been explored in designing light-harvesting systems and molecular probes. [, , , , ]
Q5: Can this compound be used to create responsive systems?
A6: Yes, researchers have incorporated this compound into systems where its fluorescence is modulated by external stimuli. For instance, in a study involving a shape-persistent macrocycle containing both this compound and 2,2’-bipyridine units, the protonation state of the bipyridine units influenced the fluorescence of this compound, effectively creating a chemical system that mimics decoding operations. [, ]
Q6: Can this compound be used for sensing applications?
A7: Yes, a study demonstrated the potential of this compound as part of a near IR-emitting DNA probe. The system utilized a three-component energy transfer cascade with this compound, Rhodamine, and a lanthanide complex. The presence of double-stranded DNA selectively disrupted one of the energy transfer pathways, leading to changes in the near-IR emission, enabling DNA sensing. [, ]
Q7: Are there any known biological applications of this compound?
A8: While not extensively explored in these papers, this compound's role as a fluorophore in a study designing a fluorescent probe for cysteine detection highlights its potential for biological applications. The probe utilized a coumarin-hemicyanine dye, leveraging the unique reaction mechanism with cysteine for selective detection. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















